1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
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Description
1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as 4-FPP or 4-Fluoro-4'-nitrophenylpiperazine, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. In
Scientific Research Applications
PET Imaging Tracers
Several studies have been conducted on the development of PET (Positron Emission Tomography) imaging tracers, utilizing derivatives of piperazine compounds for the visualization and quantification of neurological receptors. For instance, compounds prepared by labeling 4-nitropyridin-2-yl precursors have shown to be reversible, selective, and high-affinity 5-HT1A receptor antagonists with promising characteristics for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Structural and Thermal Analysis
The structural and thermal properties of piperazine derivatives have also been explored. For example, thermal and crystallographic studies of similar compounds have provided insights into their stability and molecular interactions, revealing several intermolecular interactions that stabilize the crystal lattice (S. Awasthi et al., 2014).
Synthesis and Characterization
Research into the synthesis and characterization of piperazine and its derivatives has led to the development of novel compounds with potential therapeutic applications. This includes the synthesis of [18F]GBR13119, proposed as a new radiotracer for the presynaptic dopamine uptake system (M. Kilbourn & M. Haka, 1988), and the exploration of fluorinated ligands for dopamine transporters, highlighting their potential for PET imaging of neurological disorders (S. Chalon et al., 2006).
Antibacterial and Antimicrobial Agents
The application extends to the development of antibacterial and antimicrobial agents. Novel compounds synthesized from piperazine have been evaluated for their antibacterial and antimicrobial activities, with some showing promising results against specific bacterial strains (R. C. Krishna Reddy et al., 2013).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(11-17-15)20(21)22/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIANPYLCHPGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320103 |
Source
|
Record name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-82-6 |
Source
|
Record name | 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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